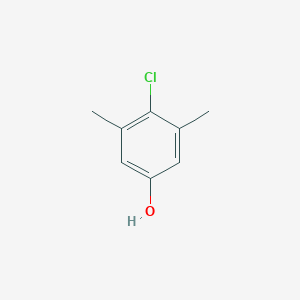

4-Chloro-3,5-dimethylphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in ethanol, ether. Slightly soluble in benzene and pet ether.

Soluble 1 part of 95% alcohol, ether, benzene, terpenes fixed oils, solutions of alkali and hydroxides

In water, 2.5X10+2 mg/L at 20 °C

Synonyms

Canonical SMILES

Mechanism of Action

Researchers have investigated how chloroxylenol kills bacteria, fungi, and other microbes. It is believed to work by disrupting the cell membranes of these organisms. Chloroxylenol is more effective against some types of microbes than others. Studies have shown that it is most effective against gram-positive bacteria [2].

Here's a linked source for further details on Chloroxylenol's mechanism of action: DrugBank Chloroxylenol:

Impact on Human Health and the Environment

- Human Health: Studies have investigated potential skin irritation and developmental toxicity associated with chloroxylenol [1].

- Environment: Research suggests that chloroxylenol may promote the spread of antibiotic resistance genes among bacteria at environmentally relevant concentrations [4].

Here are some linked sources for further details on the impact of Chloroxylenol on Human Health and the Environment:

4-Chloro-3,5-dimethylphenol, also known as chloroxylenol, is an organic compound with the molecular formula C₈H₉ClO and a molecular weight of 156.61 g/mol. It appears as white to cream-colored crystals or a crystalline powder with a characteristic phenolic odor. This compound is widely recognized for its antiseptic properties and is a common ingredient in various disinfectants, particularly those used for skin and wound disinfection . Its structure features a chlorinated phenolic ring, which contributes to its biological activity.

While chloroxylenol is generally safe for topical use at low concentrations, some safety concerns exist:

- Skin and eye irritation: Chloroxylenol can cause irritation to the skin and eyes, especially at higher concentrations [, ].

- Ingestion: Ingestion of chloroxylenol can be toxic, causing nausea, vomiting, and gastrointestinal distress [].

- Environmental impact: Chloroxylenol is moderately persistent in the environment, raising concerns about potential ecological effects [].

The synthesis of 4-chloro-3,5-dimethylphenol typically involves the following methods:

- Chlorination of 3,5-Dimethylphenol: This method uses chlorine gas or sulfuryl chloride in the presence of an organic solvent. The reaction conditions include heating and stirring to facilitate the chlorination process .

- Catalytic Processes: Recent patents describe methods utilizing cupric salts as catalysts to enhance the efficiency of the reaction between 3,5-dimethylphenol and chlorinating agents under controlled conditions of temperature and pressure .

The yield from these processes can vary but often exceeds 90% purity.

4-Chloro-3,5-dimethylphenol has diverse applications:

- Antiseptic Agent: It is used in topical antiseptics and disinfectants due to its bactericidal properties.

- Industrial Disinfectant: Commonly found in cleaning products for surfaces and equipment.

- Pharmaceutical Excipients: Utilized in formulations requiring antimicrobial preservatives .

- Mildew Prevention: Effective in preventing mold growth in various formulations .

Studies have explored the degradation pathways of 4-chloro-3,5-dimethylphenol under various conditions. For example, heterogeneous Fenton-like processes have shown that hydroxyl radicals play a crucial role in its degradation, leading to the formation of smaller organic acids such as acetic acid and pyruvic acid after prolonged exposure to oxidizing agents like hydrogen peroxide . These interactions highlight its environmental persistence and potential toxicity.

Several compounds share structural similarities with 4-chloro-3,5-dimethylphenol. Here are some notable examples:

4-Chloro-3,5-dimethylphenol stands out due to its balanced efficacy against specific bacterial strains while maintaining lower toxicity compared to heavily chlorinated compounds like pentachlorophenol.

Physical Description

Crystals from benzene; [HSDB]

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

log Kow = 3.27

Odor

Decomposition

Melting Point

115.5 °C

UNII

Related CAS

58962-45-1 (potassium salt)

GHS Hazard Statements

H302 (99.91%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

(VET): Antiseptic (topical).

Mechanism of Action

Vapor Pressure

Pictograms

Irritant

Other CAS

1321-23-9

Absorption Distribution and Excretion

The major route of excretion is likely in urine, although some amounts may be found in bile and traces in exhaled air.

The only data available regarding the volume of distribution of chloroxylenol is the mean Vss of 22.45 L determined after 200 mg intravenous single dose of chloroxylenol was administered to healthy mongrel dog subjects.

The only data available regarding the clearance of chloroxylenol is the mean clearance rate of 13.76 L/hr following a 200 mg intravenous single dose of the substance into healthy mongrel dog subjects. Moreover, in another study, when 8 g of chloroxylenol was administered dermal on a human subject in an alcohol/glycerin vehicle, 11% was excreted in 48 hours.

Mongrel dogs received iv and oral single doses of 200 and 2000 mg 4-chloro-3,5-xylenol, respectively. Low range of absorption was noted. Kidneys were not the major route for rapid elimination of unchanged 4-chloro-3,5-xylenol.

Tests of a 25 percent solution of chloroxylenol with Sprague-Dawley rats demonstrated the chemical was practically all eliminated in the first 24 hours, mostly in the urine, with small amounts in feces, after oral or dermal exposure. Following dermal exposure, about half of the material was not absorbed. High concentrations were found in the tissues of the kidney, which indicates excretion in urine. Concentrations in the lungs indicates some elimination in expired air.

In a study /with/ beagle dogs dosed orally excreted virtually all of the chloroxylenol in their urine within 24 hours. A small amount was present in feces, but essentially none remained in any tissue.

The pharmacokinetic and metabolic profile of p-chloro-m-xylenol (PCMX) was studied in healthy mongrel dogs after intravenous and oral administration of single doses of 200 and 2000 mg of PCMX, respectively. ... The mean half-life and mean residence time were 1.84 and 1.69 hr. respectively. The apparent volume of distribution at steady state was estimated to be 22.4 liters, and the plasma clearance was 14.6 liters/hr. The bioavailability of PCMX was 21%. ... PCMX's metabolite data show that a presystemic elimination process (first-pass effect) is also occurring. PCMX plasma concentrations after intravenous administration of 500-, 200-, and 100-mg doses were found to be proportional to the dose given.

Metabolism Metabolites

Mongrel dogs received iv and oral single doses of 200 and 2000 mg 4-chloro-3,5-xylenol, respectively. ...Main metabolites found in the urine were glucuronides and sulfates.

Wikipedia

Cetrimonium_chloride

Biological Half Life

Use Classification

Cosmetics -> Preservative

Methods of Manufacturing

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Phenol, 4-chloro-3,5-dimethyl-: ACTIVE

Claimed to be about 60 times as potent as phenol.

Storage Conditions

Dates

Human exposure and health risk assessment of an increasingly used antibacterial alternative in personal care products: Chloroxylenol

Jianhua Tan, Hongxuan Kuang, Congcong Wang, Jian Liu, Qihua Pang, Qilai Xie, Ruifang FanPMID: 33975105 DOI: 10.1016/j.scitotenv.2021.147524

Abstract

The ban of some antibacterial ingredients, such as triclosan (TCS) and triclocarban (TCC), in personal care products (PCPs) in some countries (but not in China) has resulted in the increasing use of antibacterial alternatives, such as chloroxylenol (PCMX). However, the underlying human health risks and environmental impacts of PCMX exposure are largely unknown. Thus, the distribution characteristics of PCMX in PCPs and susceptible populations and the major routes and health risks of human exposure to PCMX were investigated. The PCMX, TCS, and TCC concentrations in PCPs, urine, drinking water, and surface water were determined using high-performance liquid chromatograph system equipped with diode array detector or triple quadrupole mass spectrometer. Results showed that PCMX is widely used in antibacterial hand sanitizers and household disinfectants in China. The addition of PCMX as an antibacterial ingredient in PCPs showed an increasing trend. The geomean concentrations of urinary PCMX in children and pregnant women were 21.6 and 31.9 μg·L, respectively, which were much higher than TCS and TCC. A considerable concentration of PCMX ranging from 1.62 to 9.57 μg·L

was observed in the aquatic environment, suggesting a potential massive-use of PCMX by humans. Human PCMX exposure via drinking was negligible because the PCMX concentrations in drinking water were less than 2.00 ng·L

. During human simulation experiment, we found that dermal contact was the dominant route of human PCMX exposure, accounting for 92.1% of the urinary PCMX concentration. The estimated daily intake of PCMX in 9.68% of children and 5.66% of pregnant women was higher than the reference dose. However, the urinary 8-hydroxy-2'-deoxyguanosine concentrations remained stable despite the elevated PCMX concentrations, thereby suggesting that daily PCMX exposure may not cause oxidative DNA damage in humans. Nevertheless, the potential ecotoxicity and health risks induced by chronic PCMX exposure cannot be ignored because of its increasing use.

Biodegradation of Chloroxylenol by

Marta Nowak, Katarzyna Zawadzka, Janusz Szemraj, Aleksandra Góralczyk-Bińkowska, Katarzyna LisowskaPMID: 33921959 DOI: 10.3390/ijms22094360

Abstract

Chloroxylenol (PCMX) is applied as a preservative and disinfectant in personal care products, currently recommended for use to inactivate the SARS-CoV-2 virus. Its intensive application leads to the release of PCMX into the environment, which can have a harmful impact on aquatic and soil biotas. The aim of this study was to assess the mechanism of chloroxylenol biodegradation by the fungal strainsIM 1785/21GP and

IM 373, and investigate the ecotoxicity of emerging by-products. The residues of PCMX and formed metabolites were analysed using GC-MS. The elimination of PCMX in the cultures of tested microorganisms was above 70%. Five fungal by-products were detected for the first time. Identified intermediates were performed by dechlorination, hydroxylation, and oxidation reactions catalysed by cytochrome P450 enzymes and laccase. A real-time quantitative PCR analysis confirmed an increase in CYP450 genes expression in

cells. In the case of

, spectrophotometric measurement of the oxidation of 2,20-azino-bis (3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) showed a significant rise in laccase activity during PCMX elimination. Furthermore, with the use of bioindicators from different ecosystems (Daphtoxkit F and Phytotoxkit), it was revealed that the biodegradation process of PCMX had a detoxifying nature.

Efficacy of microbicides for inactivation of Ebola-Makona virus on a non-porous surface: a targeted hygiene intervention for reducing virus spread

Todd A Cutts, Catherine Robertson, Steven S Theriault, Raymond W Nims, Samantha B Kasloff, Joseph R Rubino, M Khalid IjazPMID: 32943689 DOI: 10.1038/s41598-020-71736-x

Abstract

Microbicides play critical roles in infection prevention and control of Ebola virus by decontaminating high-touch environmental surfaces (HITES), interrupting the virus-HITES-hands nexus. We evaluated the efficacy of formulations containing different microbicidal actives for inactivating Ebola virus-Makona strain (EBOV/Mak) on stainless-steel carriers per ASTM E2197-11. Formulations of sodium hypochlorite (NaOCl) (0.05-1%), ethanol (70%), chloroxylenol (PCMX) (0.12-0.48% by weight) in hard water, and a ready-to-use disinfectant spray with 58% ethanol (EDS), were tested at contact times of 0, or 0.5 to 10 min at ambient temperature. EBOV/Mak was inactivated (> 6 log) by 70% ethanol after contact times ≥ 2.5 min, by 0.5% and 1% NaOCl or EDS (> 4 log

) at contact times ≥ 5 min, and by 0.12-0.48% PCMX (> 4.2 log

) at contact times ≥ 5 min. Residual infectious virus in neutralized samples was assessed by passage on cells and evaluation for viral cytopathic effect. No infectious virus was detected in cells inoculated with EBOV/Mak exposed to NaOCl (0.5% or 1%), PCMX (0.12% to 0.48%), or EDS for ≥ 5 min. These results demonstrate ≥ 6 log

inactivation of EBOV/Mak dried on prototypic surfaces by EDS or formulations of NaOCl (≥ 0.5%), PCMX (≥ 0.12%), or 70% ethanol at contact times ≥ 5 min.

Skin preparation for preventing infection following caesarean section

Diah R Hadiati, Mohammad Hakimi, Detty S Nurdiati, Yuko Masuzawa, Katharina da Silva Lopes, Erika OtaPMID: 32580252 DOI: 10.1002/14651858.CD007462.pub5

Abstract

The risk of maternal mortality and morbidity is higher after caesarean section than for vaginal birth. With increasing rates of caesarean section, it is important to minimise risks to the mother as much as possible. This review focused on different skin preparations to prevent infection. This is an update of a review last published in 2018.To compare the effects of different antiseptic agents, different methods of application, or different forms of antiseptic used for preoperative skin preparation for preventing postcaesarean infection.

For this update, we searched Cochrane Pregnancy and Childbirth's Trials Register, ClinicalTrials.gov, the WHO International Clinical Trials Registry Platform (ICTRP) (9 July 2019), and reference lists of retrieved studies.

Randomised and quasi-randomised trials, evaluating any type of preoperative skin preparation (agents, methods or forms). We included studies presented only as abstracts, if there was enough information to assess risk of bias. Comparisons of interest in this review were between: different antiseptic agents (e.g. alcohol, povidone iodine), different methods of antiseptic application (e.g. scrub, paint, drape), different forms of antiseptic (e.g. powder, liquid), and also between different packages of skin preparation including a mix of agents and methods, such as a plastic incisional drape, which may or may not be impregnated with antiseptic agents. We mainly focused on the comparison between different agents, with and without the use of drapes. Only studies involving the preparation of the incision area were included. This review did not cover studies of preoperative handwashing by the surgical team or preoperative bathing.

Three review authors independently assessed all potential studies for inclusion, assessed risk of bias, extracted the data and checked data for accuracy. We assessed the certainty of the evidence using the GRADE approach.

We included 13 individually-randomised controlled trials (RCTs), with a total of 6938 women who were undergoing caesarean section. Twelve trials (6916 women) contributed data to this review. The trial dates ranged from 1983 to 2016. Six trials were conducted in the USA, and the remainder in India, Egypt, Nigeria, South Africa, France, Denmark, and Indonesia. The included studies were broadly at low risk of bias for most domains, although high risk of detection bias raised some specific concerns in a number of studies. Length of stay was only reported in one comparison. Antiseptic agents Parachlorometaxylenol with iodine versus iodine alone We are uncertain whether parachlorometaxylenol with iodine made any difference to the incidence of surgical site infection (risk ratio (RR) 0.33, 95% confidence interval (CI) 0.04 to 2.99; 1 trial, 50 women), or endometritis (RR 0.88, 95% CI 0.56 to 1.38; 1 trial, 50 women) when compared with iodine alone, because the certainty of the evidence was very low. Adverse events (maternal or neonatal) were not reported. Chlorhexidine gluconate versus povidone iodine Moderate-certainty evidence suggested that chlorhexidine gluconate, when compared with povidone iodine, probably slightly reduces the incidence of surgical site infection (RR 0.72, 95% CI 0.58 to 0.91; 8 trials, 4323 women). This effect was still present in a sensitivity analysis after removing four trials at high risk of bias for outcome assessment (RR 0.87, 95% CI 0.62 to 1.23; 4 trials, 2037 women). Low-certainty evidence indicated that chlorhexidine gluconate, when compared with povidone iodine, may make little or no difference to the incidence of endometritis (RR 0.95, 95% CI 0.49 to 1.86; 3 trials, 2484 women). It is uncertain whether chlorhexidine gluconate reduces maternal skin irritation or allergic skin reaction (RR 0.64, 95% CI 0.28 to 1.46; 3 trials, 1926 women; very low certainty evidence). One small study (60 women) reported reduced bacterial growth at 18 hours after caesarean section for women who had chlorhexidine gluconate preparation compared with women who had povidone iodine preparation (RR 0.23, 95% CI 0.07 to 0.70). Methods Drape versus no drape This comparison investigated the use of drape versus no drape, following preparation of the skin with antiseptics. Low-certainty evidence suggested that using a drape before surgery compared with no drape, may make little or no difference to the incidence of surgical site infection (RR 1.29, 95% confidence interval (CI) 0.97 to 1.71; 3 trials, 1373 women), and probably makes little or no difference to the length of stay in the hospital (mean difference (MD) 0.10 days, 95% CI -0.27 to 0.46; 1 trial, 603 women; moderate-certainty evidence). One trial compared an alcohol scrub and iodophor drape with a five-minute iodophor scrub only, and reported no surgical site infection in either group (79 women, very-low certainty evidence). We were uncertain whether the combination of a one-minute alcohol scrub and a drape reduced the incidence of metritis when compared with a five-minute scrub, because the certainty of the evidence was very low (RR 1.62, 95% CI 0.29 to 9.16; 1 trial, 79 women). The studies did not report on adverse events (maternal or neonatal).

Moderate-certainty evidence suggests that preparing the skin with chlorhexidine gluconate before caesarean section is probably slightly more effective at reducing the incidence of surgical site infection in comparison to povidone iodine. For other outcomes examined there was insufficient evidence available from the included RCTs. Most of the evidence in this review was deemed to be very low or low certainty. This means that for most findings, our confidence in any evidence of an intervention effect is limited, and indicates the need for more high-quality research. Therefore, it is not yet clear what sort of skin preparation may be most effective for preventing postcaesarean surgical site infection, or for reducing other undesirable outcomes for mother and baby. Well-designed RCTs, with larger sample sizes are needed. High-priority questions include comparing types of antiseptic (especially iodine versus chlorhexidine), and application methods (scrubbing, swabbing, or draping). We found two studies that are ongoing; we will incorporate the results of these studies in future updates of this review.

Allergic Contact Dermatitis to Operating Room Scrubs and Disinfectants

Jamie P Schlarbaum, Sara A HylwaPMID: 31724990 DOI: 10.1097/DER.0000000000000525

Abstract

Both surgical personnel and patients undergoing procedures are exposed regularly to different antiseptic chemicals in various forms. Little is known about the ingredients in these antiseptics and the risk these products may provoke allergic contact dermatitis.The aim of the study was to identify and characterize common allergens in surgical scrubs and patient surgical cleansers that health care workers and surgical patients may encounter in the perioperative period.

DailyMed website was searched using numerous terms for surgical disinfectants. Products used for health care worker handwashing/scrubbing or patient surgical cleansing/disinfecting were included. Each product's ingredients were recorded; those found on the 2017 American Contact Dermatitis Society (ACDS) Core Allergen Series were noted from each product.

A total of 1940 products were identified, of which 267 were included in the analysis. A total of 66.3% contained iodine, 25.8% contained chlorhexidine digluconate, and 2.6% contained chloroxylenol. Within the group analyzed, 1586 ingredients were identified. Of these, 241 were ACDS Core Series allergens. Most products contained a single ACDS allergen. There were significant differences in allergens based on product type and active ingredient, with iodine-containing products having the fewest number of allergens. The most common ACDS allergens found were cocamide diethanolamide (22.5%), fragrance (21.7%), lanolin (19.5%), propylene glycol (6.7%), alkyl glucosides (6.0%), and sorbic acid derivatives (5.6%).

Porous Aromatic Framework Modified Electrospun Fiber Membrane as a Highly Efficient and Reusable Adsorbent for Pharmaceuticals and Personal Care Products Removal

Rui Zhao, Tingting Ma, Shuying Li, Yuyang Tian, Guangshan ZhuPMID: 31009202 DOI: 10.1021/acsami.9b04326

Abstract

Water contamination by emerging organic pollutants, such as pharmaceuticals and personal care products (PPCPs), is becoming more and more serious. Porous aromatic frameworks (PAFs) are considered as promising adsorbents to remove the PPCPs. To overcome the limitation of PAFs in their powder forms for large-scale applications, herein, we proposed a strategy to covalently anchor PAFs onto electrospun polymer fiber membranes. Polyaniline (PANI) played the role of aromatic seed layer, which was coated on the electrospun polyacrylonitrile (PAN) fiber membrane first. Then, PAF-45 modification was in situ synthesized in the presence of the PANI-coated electrospun PAN fiber membrane. This study could make the PAF-based materials be handled more easily and improve the surface area of electrospun fiber membrane. The obtained composite adsorbent (PAF-45-PP FM) was applied for the adsorption of three PPCPs: ibuprofen (IBPF), chloroxylenol (CLXN), and N, N-diethyl-meta-toluamide (DEET), which exhibited high adsorption capacity and good recycling ability. According to the Langmuir model, the maximum adsorption capacities of PAF-45-PP FM toward IBPF, CLXN and DEET were 613.50, 429.18, and 384.61 mg/g, respectively. In addition, after ten adsorption-desorption cycles, the adsorption capacities toward the three PPCPs decreased slightly. Through an adsorption comparison test, the adsorption capacity of PAF-45-PP FM almost attributed to the loading PAF-45. The adsorption mechanism analysis illustrated that there were pore capture, hydrophobic interaction and π-π interaction between PPCPs and PAF-45-PP FM. Therefore, the PAF-45-PP FM can be potential adsorbents to purify water contaminated with PPCPs.Resilience and limitations of MFC anodic community when exposed to antibacterial agents

Oluwatosin Obata, John Greenman, Halil Kurt, Kartik Chandran, Ioannis IeropoulosPMID: 32299023 DOI: 10.1016/j.bioelechem.2020.107500

Abstract

This study evaluates the fate of certain bactericidal agents introduced into microbial fuel cell (MFC) cascades and the response of the microbial community. We tested the response of functioning urine fed MFC cascades using two very different bactericidal agents: a common antibiotic (Ampicillin, 5 g/L) and a disinfectant (Chloroxylenol 4.8 g/L) in concentrations of up to 100 times higher than the usual dose. Results of power generation showed that the established bacteria community was able to withstand high concentrations of ampicillin with good recovery after 24 h of minor decline. However, power generation was adversely affected by the introduction of chloroxylenol, resulting in a 99% loss of power generation. Ampicillin was completely degraded within the MFC cascade (>99.99%), while chloroxylenol remained largely unaffected. Analysis of the microbial community before the addition of the bactericidal agents showed a significant bacterial diversity with at least 35 genera detected within the cascade. Microbial community analysis after ampicillin treatment showed the loss of a small number of bacterial communities and proportional fluctuations of specific strains within the individual MFCs community. On the other hand, there was a significant shift in the bacterial community after chloroxylenol treatment coupled with the loss of at least 13 bacterial genera across the cascade.Effectiveness of Dettol Antiseptic Liquid for Inactivation of Ebola Virus in Suspension

Todd A Cutts, M Khalid Ijaz, Raymond W Nims, Joseph R Rubino, Steven S TheriaultPMID: 31036865 DOI: 10.1038/s41598-019-42386-5

Abstract

The efficacy of Dettol Antiseptic Liquid (DAL) for inactivating Ebola virus (Makona C07 variant) (EBOV/Mak) within an organic load in suspension was evaluated per ASTM E1052-11. Three DAL lots were evaluated at dilutions of 1:10, 1:20, and 1:40, with contact times of 0.5, 1, 5, and 10 min. Approximately 7 logtissue culture infectious dose

(TCID

) of EBOV/Mak was exposed to DAL at ambient temperature. Each dilution tested reduced the infectious EBOV/Mak titer by ~5 log

within one min. Detectable virus was still present after an 0.5-min exposure, but each DAL dilution caused >4 log

reduction within this time. Detection of virus below the limit of detection of the TCID

assay was assessed by inoculating flasks of Vero E6 cells with undiluted neutralized sample and evaluating the cultures for cytopathic effect after 14 days incubation. No infectious virus was detected with this non-quantitative method in samples subjected to DAL for 5 or 10 min, regardless of the dilution evaluated. The rapid and substantial inactivation of EBOV/Mak by DAL suggests that use of this hygiene product could help prevent the spread of Ebola virus disease during outbreaks.

Effect of Triclosan and Chloroxylenol on Bacterial Membranes

David Poger, Alan E MarkPMID: 31242742 DOI: 10.1021/acs.jpcb.9b02588